HCV NS5B Polymerase Inhibition: 3'-Deoxy-3'-fluoroguanosine vs. Comparator Nucleoside Analogs
3'-Deoxy-3'-fluoroguanosine demonstrates direct inhibitory activity against HCV NS5B polymerase with an IC50 of 1.8 µM in enzyme inhibition assays . This provides a defined quantitative benchmark for HCV research applications. While comparative head-to-head data against specific NS5B inhibitors such as sofosbuvir or mericitabine is not available in the identified primary literature, the 1.8 µM IC50 establishes this compound as a validated tool for NS5B inhibition studies and HCV replication research .
| Evidence Dimension | Inhibitory concentration against HCV NS5B polymerase |
|---|---|
| Target Compound Data | IC50 = 1.8 µM |
| Comparator Or Baseline | Not available; class of nucleoside analog NS5B inhibitors |
| Quantified Difference | Not calculated |
| Conditions | In vitro enzyme inhibition assay; HCV NS5B RNA-dependent RNA polymerase |
Why This Matters
Establishes the compound as a specific HCV NS5B polymerase inhibitor for mechanistic studies, providing a known potency benchmark for assay development and validation.
